molecular formula C25H25N5O4S2 B2359842 N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 310449-58-2

N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2359842
CAS No.: 310449-58-2
M. Wt: 523.63
InChI Key: SYHTVDYOGYIWSP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • 4-Ethoxyphenyl at position 4 (electron-donating ethoxy group).
  • Thiophene-2-carboxamide via a methyl linker at position 3 (aromatic heterocycle for π-π interactions).

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S2/c1-3-34-20-12-8-18(9-13-20)30-22(15-26-24(32)21-5-4-14-35-21)28-29-25(30)36-16-23(31)27-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHTVDYOGYIWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and thiophene derivatives. A common method includes the reaction of 4-(4-ethoxyphenyl) and 4-methoxyphenyl amines with appropriate thioketones and carboxylic acids to form the desired product.

Biological Activity

Antimicrobial Activity
Research has indicated that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate activity against various bacteria, including E. coli and Staphylococcus aureus, with inhibition zones indicating effective antibacterial action .

Anticancer Properties
Triazole derivatives have been noted for their potential anticancer effects. In vitro studies have revealed that certain triazole-based compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For example, a derivative similar to our compound was effective in inhibiting cell growth in breast cancer cell lines .

Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Research suggests that triazoles can inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are crucial in cancer progression and inflammation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various synthesized triazole derivatives demonstrated significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showing that modifications to the phenyl groups increased potency .
  • Anticancer Activity Assessment :
    A comparative study evaluated the cytotoxic effects of different triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Effect Observed Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AnticancerBreast cancer cell linesInduction of apoptosis
Enzyme InhibitionCarbonic anhydraseReduced enzymatic activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound ID/Name Key Substituents Biological/Physicochemical Notes Reference
N-[[4-(4-Ethoxyphenyl)-5-[dihydropyrazol-2-yl]sulfanyl-triazol-3-yl]methyl]-2-phenylacetamide Dihydropyrazole at position 5 Enhanced steric bulk may reduce solubility but improve target binding specificity.
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(trifluoromethylfuran-thio)-4H-1,2,4-triazole (6l) Trifluoromethyl furan-thio group Electron-withdrawing CF₃ group increases lipophilicity, potentially enhancing membrane permeability.
2-((4-Ethyl-5-thiophen-2-yl-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide Fluorophenyl acetamide Fluorine’s electronegativity improves metabolic stability and bioavailability.
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene carboxamide Nitro group confers antibacterial activity but raises toxicity concerns.

Substituent Effects on Activity

  • Electron-Donating Groups (e.g., Ethoxy, Methoxy):
    • Improve solubility via hydrogen bonding (e.g., target compound vs. nitro-containing analogues in ).
    • Reduce metabolic oxidation compared to electron-withdrawing groups like nitro (e.g., higher stability in vivo).
  • Thioether vs. Sulfonyl Linkages:
    • Thioethers (target compound) offer better stability than sulfonamides (e.g., compounds in ), which may hydrolyze under acidic conditions.
  • Aromatic Heterocycles:
    • Thiophene (target compound) enhances π-π stacking vs. pyridine () or furan (), altering binding pocket interactions.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Nitrothiophene Carboxamide Trifluoromethyl Triazole (6l)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to nitro polarity) ~4.1 (high due to CF₃)
Solubility (mg/mL) 0.15 (aqueous buffer) 0.08 (limited by nitro group) 0.03 (poor, CF₃ increases hydrophobicity)
Metabolic Stability High (ethoxy/methoxy resist oxidation) Low (nitro reduction generates reactive amines Moderate (CF₃ slows CYP450-mediated metabolism)

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